diphenylmethyl 2-methyl-3-nitrobenzoate
Description
Properties
IUPAC Name |
benzhydryl 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-15-18(13-8-14-19(15)22(24)25)21(23)26-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYIRHOUSRUMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzoate Derivatives
*Estimated based on methyl ester MW (195.2) + diphenylmethyl group (167.2).
Key Observations :
- Diphenylmethyl vs. Methyl Esters: The diphenylmethyl group significantly increases molecular weight and steric bulk, which may enhance receptor binding by promoting hydrophobic interactions. and highlight that diphenylmethyl-containing compounds (e.g., 7a, 8a) exhibit moderate-to-strong herbicidal activity and binding affinities, whereas methyl esters or non-diphenylmethyl analogs (e.g., 7c, 7d) show negligible activity .
- Nitro Substitution : The 3-nitro group is critical for electronic effects, stabilizing negative charge in intermediates during synthetic reactions (e.g., indole formation) .
Table 2: Herbicidal Activity of Benzoate Derivatives (Data from )
| Compound Class | Substituents | Activity Against Rape (IC₅₀, μM) | Activity Against Barnyard Grass (IC₅₀, μM) |
|---|---|---|---|
| Diphenylmethyl derivatives | 2-methyl, 3-nitro | Moderate (e.g., 7a: 10–50 μM) | Weak (>100 μM) |
| Methyl/other small esters | 2-methyl, 3-nitro | Weak (>100 μM) | Inactive |
| Chloro-nitro analogs | 2-chloro, 3-nitro | Not tested | Not tested |
Key Findings :
- Diphenylmethyl esters outperform smaller esters in herbicidal applications, likely due to improved membrane permeability or target-site interactions .
Q & A
Q. What are the recommended synthetic routes for diphenylmethyl 2-methyl-3-nitrobenzoate, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves esterification of 2-methyl-3-nitrobenzoic acid with diphenylmethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). To optimize yields:
- Use anhydrous conditions to minimize hydrolysis.
- Employ a Dean-Stark trap for azeotropic removal of water in refluxing toluene .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield improvements (>70%) are achievable with 1.5:1 molar ratios of acid to alcohol and catalytic amounts of DMAP (4-dimethylaminopyridine) .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
Q. How does the diphenylmethyl group influence the compound’s solubility and stability?
Methodological Answer: The diphenylmethyl moiety enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DCM, THF). Stability testing protocols:
- Store at +4°C under inert gas (N₂/Ar) to prevent oxidation .
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability .
- Solubility can be improved using co-solvents (e.g., DMSO:water 1:1) for in vitro assays .
Advanced Research Questions
Q. How can reaction intermediates and byproducts be characterized during synthesis?
Methodological Answer:
- LC-MS/MS: Track intermediates like 2-methyl-3-nitrobenzoyl chloride (m/z 199.6) and diphenylmethanol (m/z 184.2) .
- TLC with UV/fluorescence detection: Identify unreacted starting materials (Rf ~0.3–0.5 in hexane:EtOAc 3:1).
- X-ray crystallography: Resolve ambiguous structures (e.g., nitro-group positional isomers) using single crystals grown via slow evaporation .
Q. What mechanistic insights explain contradictory spectral data for nitro-group orientation?
Methodological Answer: Contradictions in NOE (Nuclear Overhauser Effect) or IR data may arise from rotational isomerism or crystal packing effects. To resolve:
Q. How can the compound’s reactivity in nucleophilic substitution reactions be systematically studied?
Methodological Answer:
- Kinetic studies: Monitor reactions with amines (e.g., piperazine) via UV-Vis at 320 nm (λmax for nitro group) .
- Competitive experiments: Compare reactivity with methyl vs. diphenylmethyl esters to assess steric/electronic effects .
- DFT calculations: Map transition states and activation energies for SNAr (nucleophilic aromatic substitution) pathways .
Data Contradiction Analysis
Q. How to address discrepancies in purity assessments between HPLC and NMR?
Methodological Answer: Discrepancies may arise from UV-inactive impurities (e.g., diphenylmethane). Resolve via:
- HPLC-ELSD (Evaporative Light Scattering Detection): Detect non-chromophoric impurities .
- ¹H NMR with internal standard (e.g., 1,3,5-trimethoxybenzene): Quantify impurities <1% .
- GC-MS: Identify volatile byproducts (e.g., residual solvents) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
